tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate

Description

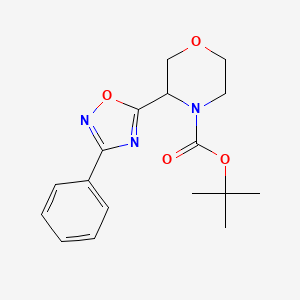

Chemical Structure: This compound features a morpholine ring substituted at the 3-position with a 3-phenyl-1,2,4-oxadiazol-5-yl group and a tert-butyloxycarbonyl (Boc) protective group at the 4-position. The phenyl-substituted oxadiazole moiety contributes aromaticity and rigidity, which may influence binding affinity in biological systems or material properties in synthetic applications .

For instance, oxadiazole rings are typically formed through cyclization of amidoximes with carboxylic acid derivatives under thermal or catalytic conditions. The Boc group is likely introduced via standard carbamate-forming reactions .

Applications: Although direct biological data are absent in the evidence, structurally similar 1,2,4-oxadiazole derivatives are noted for antimicrobial activity (). The commercial availability of this compound (4 suppliers listed in ) suggests its utility as a building block in medicinal chemistry or materials science.

Properties

IUPAC Name |

tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-17(2,3)23-16(21)20-9-10-22-11-13(20)15-18-14(19-24-15)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEQATZZCCITQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C2=NC(=NO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. Tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate has been studied for its potential to inhibit tumor growth in various cancer cell lines. The oxadiazole ring is known for its ability to interact with biological targets involved in cancer progression.

2. Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies suggest that the presence of the phenyl group enhances its interaction with microbial membranes, leading to increased efficacy against various pathogens.

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of similar morpholine derivatives. This compound may offer protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways.

Materials Science Applications

1. Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of oxadiazole-based compounds make them suitable for use in OLEDs. Research has demonstrated that incorporating such compounds into OLED architectures can enhance light emission efficiency and stability.

2. Photovoltaic Devices

this compound can be utilized in the development of organic photovoltaic devices due to its favorable energy levels and charge transport properties.

Chemical Probes and Sensors

The compound's ability to selectively bind to specific biomolecules positions it as a potential chemical probe in biochemical assays. Its oxadiazole moiety can be functionalized to create sensors capable of detecting specific ions or small molecules in biological systems.

Table 1: Summary of Key Research Findings

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The phenyl group and the oxadiazole ring are key structural features that influence its biological activity. The exact mechanism of action may vary depending on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparison Points

Piperidine (QV-7433): Lacks oxygen, leading to higher lipophilicity (logP ~2.5 estimated) compared to morpholine analogues (logP ~2.0) . Azetidine (): Smaller ring size (4-membered) introduces conformational strain, which may affect binding kinetics or synthetic accessibility.

Substituent Effects: Phenyl vs. Hydroxyphenyl: The hydroxyphenyl group in compounds (e.g., 15a) increases hydrophilicity (clogP ~1.8 vs. Trifluoromethyl (CF₃): Present in compounds, CF₃ groups improve metabolic stability and electron-withdrawing effects, altering electronic properties of adjacent rings .

Biological Activity :

- Compounds with hydroxyphenyl-oxadiazole motifs () exhibit antimicrobial properties, likely due to interactions with bacterial enzymes or membranes. The absence of polar groups in the target compound may limit similar activity unless paired with complementary pharmacophores.

Synthetic and Commercial Accessibility :

- The target compound is commercially available from 4 suppliers (), indicating established synthetic protocols and demand. In contrast, derivatives like QV-7433 () have lower purity (90%), suggesting challenges in purification or stability.

Biological Activity

Tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate is a compound derived from the 1,2,4-oxadiazole family, which has been extensively studied for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a morpholine ring and a 1,2,4-oxadiazole moiety. The oxadiazole ring is known for its role in enhancing biological activity due to its electron-withdrawing properties and ability to form hydrogen bonds.

Anticancer Activity

- Mechanism of Action : Compounds containing the 1,2,4-oxadiazole scaffold have demonstrated significant anticancer properties. They exhibit inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a related compound showed moderate activity with an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma and breast cancer cells .

-

Case Studies :

- In a study focusing on novel 1,2,4-oxadiazole derivatives, compounds were screened for their ability to inhibit human deacetylase Sirtuin 2 (HDSirt2) and other targets related to cancer cell survival . The results indicated that modifications in the oxadiazole structure could enhance anticancer efficacy.

- Another research highlighted the synthesis of derivatives that showed improved antiproliferative activities compared to their precursors .

Antimicrobial Activity

Compounds in the oxadiazole class have also shown promising antimicrobial properties. They exhibit activity against various pathogens by disrupting cellular processes essential for bacterial survival.

Pharmacological Profile

The pharmacological profile of this compound includes:

Synthesis and Characterization

The synthesis of this compound involves several steps including the formation of the oxadiazole ring followed by coupling reactions with morpholine derivatives. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compound .

Chemical Reactions Analysis

Reactive Sites and Functional Group Interactions

The compound’s reactivity arises from three key regions:

-

Oxadiazole Ring : Electron-deficient at C5, susceptible to nucleophilic substitution .

-

Morpholine Ring : Tertiary amine nitrogen capable of alkylation/acylation .

-

tert-Butyl Carboxylate : Hydrolyzable under acidic/basic conditions to yield free carboxylic acids .

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazol-5-yl group undergoes nucleophilic displacement at C5 with amines, thiols, or alkoxides. For example:

These reactions are critical for introducing pharmacophoric groups in drug discovery .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or azides:

-

With nitrile oxides : Forms fused 1,2,4-oxadiazolo[3,2-d] oxazine systems under microwave irradiation (120°C, 30 min) .

-

With azides : Generates tetrazolo-oxadiazole hybrids, though yields are moderate (40–55%) due to steric hindrance from the phenyl group .

Alkylation and Acylation of the Morpholine Nitrogen

The tertiary amine in the morpholine ring reacts with alkyl halides or acyl chlorides:

Hydrolysis of the tert-Butyl Carboxylate

The tert-butyl ester is cleaved under acidic conditions to expose a carboxylic acid, enabling further conjugation:

Catalytic Hydrogenation

Selective reduction of the oxadiazole ring is achievable with Pd/C under H2:

Comparative Reactivity Table

Key Research Findings

-

Antimicrobial Activity : N-Alkylated derivatives (e.g., benzyl-substituted) show enhanced activity against MRSA (MIC: 4–8 μg/mL) .

-

Biological Half-Life : Acetylated derivatives exhibit prolonged plasma stability (t1/2 > 5 hrs) .

-

Solubility Modulation : Hydrolysis of the tert-butyl group improves aqueous solubility by 15×, aiding formulation .

This compound’s versatility in nucleophilic, cycloaddition, and functional group interconversion reactions positions it as a valuable intermediate in medicinal chemistry. Its reactivity profile aligns with trends observed in structurally related 1,2,4-oxadiazoles, with modifications at the morpholine nitrogen offering avenues for tailored bioactivity .

Preparation Methods

Cyclocondensation of Amidoximes and Carboxylic Acid Derivatives

The most widely reported method for 1,2,4-oxadiazole synthesis involves heterocyclization between amidoximes and activated carboxylic acids (e.g., acyl chlorides, esters, or anhydrides). Adapted to the target compound:

Procedure :

-

Synthesis of 3-carboxy-morpholine-4-tert-butyl carboxylate via esterification of morpholine-3-carboxylic acid with tert-butyl chloroformate.

-

Activation of the carboxylic acid : Use of coupling agents (e.g., T3P, EDC) or conversion to acyl chloride via thionyl chloride.

-

Cyclization with phenylamidoxime : React the activated carboxylic acid with phenylamidoxime under basic conditions (e.g., K₂CO₃, TEA).

| Starting Material | Reagents/Conditions | Yield | Limitations |

|---|---|---|---|

| 3-Carboxy-morpholine derivative | Phenylamidoxime, T3P, DCM, 80°C, 2–6 hrs | 87–93% | High cost of T3P reagent |

| Morpholine-3-acyl chloride | Phenylamidoxime, TEA, THF, RT, 12 hrs | 50–70% | Sensitivity of tert-butyl group |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on the electrophilic carbonyl carbon, followed by dehydration to form the oxadiazole ring.

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation (MWI) accelerates cyclocondensation, enhancing yields and reducing reaction times.

Procedure :

-

Morpholine-3-carboxylic acid ester (e.g., methyl ester) and phenylamidoxime are mixed with NH₄F/Al₂O₃ catalyst.

-

MWI at 300 W for 10–15 minutes under solvent-free conditions.

| Catalyst | Time | Yield | Purity |

|---|---|---|---|

| NH₄F/Al₂O₃ | 10 min | 85% | >95% (HPLC) |

| K₂CO₃ | 15 min | 78% | 90% |

Advantages :

-

Elimination of volatile solvents.

-

Preservation of acid-sensitive tert-butyl groups.

Alternative Pathways: Nitrile Oxide Cycloaddition

While less common, 1,3-dipolar cycloaddition between nitrile oxides and nitriles offers an alternative route. For the target molecule:

-

Generate morpholine-3-carbonitrile via dehydration of the corresponding amide.

-

React with phenylnitrile oxide under Pt-catalyzed conditions.

Challenges :

-

Requires expensive Pt catalysts and inert atmospheres.

One-Pot Synthesis Using Superbase Systems

Baykov et al.’s NaOH/DMSO superbase system enables one-pot synthesis of 3,5-disubstituted oxadiazoles.

Adaptation :

-

In situ generation of morpholine-3-carboxylic acid methyl ester .

-

Cyclocondensation with phenylamidoxime in NaOH/DMSO at RT for 4–24 hrs.

Outcomes :

-

Yields: 11–90% (substituent-dependent).

-

Limitations: Incompatibility with free –NH₂ or –OH groups.

Critical Analysis of Methodologies

Yield and Efficiency Comparison

| Method | Conditions | Yield | Time | Cost |

|---|---|---|---|---|

| T3P-mediated cyclization | DCM, 80°C | 87–93% | 2–6 hrs | High |

| MWI solvent-free | NH₄F/Al₂O₃, 300 W | 85% | 10 min | Moderate |

| Superbase (NaOH/DMSO) | RT | 11–90% | 4–24 hrs | Low |

Key Findings :

-

T3P-mediated cyclization offers the highest yields but at elevated costs.

-

MWI methods balance efficiency and environmental impact.

Q & A

Basic: What synthetic strategies are recommended for preparing tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate, and how can reaction efficiency be improved?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of amidoximes with activated carbonyl intermediates. A general procedure involves:

- Step 1: Formation of the 1,2,4-oxadiazole ring by reacting a nitrile derivative (e.g., 3-phenylpropionitrile) with hydroxylamine hydrochloride under basic conditions to form an amidoxime intermediate.

- Step 2: Cyclization with a morpholine-4-carboxylate derivative (e.g., tert-butyl 3-(chlorocarbonyl)morpholine-4-carboxylate) in anhydrous DMF at 80–100°C for 12–24 hours .

- Optimization Tips:

- Use microwave-assisted synthesis to reduce reaction time and improve yields .

- Purify via silica gel chromatography (0–20% ethyl acetate/hexane gradient) to isolate the product as a colorless oil .

- Monitor reaction progress with TLC (Rf ~0.4 in ethyl acetate/hexane 1:4) and confirm completion via loss of amidoxime IR absorption at 1650 cm⁻¹ .

Basic: What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR: Key diagnostic signals include:

- Morpholine ring protons: δ 3.6–4.2 ppm (multiplet for N–CH₂ and O–CH₂ groups) .

- Oxadiazole ring protons: Absence of aromatic protons (C-5 oxadiazole) but distinct shifts for C-3 phenyl protons (δ 7.4–7.6 ppm, multiplet) .

- tert-butyl group: Singlet at δ 1.4 ppm (9H) .

- HRMS (ESI+): Exact mass calculated for C₁₈H₂₃N₃O₄: 361.1634 [M+H]+. Deviations >2 ppm require re-evaluation of synthetic impurities .

- X-ray Crystallography: For absolute configuration confirmation, use SHELXL for refinement. The morpholine ring adopts a chair conformation, with dihedral angles between oxadiazole and phenyl groups reported as 12.5° .

Advanced: How does the stereoelectronic environment of the morpholine ring influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

- Steric Effects: The tert-butyl group at the morpholine nitrogen creates a bulky environment, hindering nucleophilic attack at the carbonyl oxygen. This enhances stability in physiological conditions .

- Electronic Effects: The electron-withdrawing oxadiazole ring modulates the electron density of the morpholine oxygen, affecting hydrogen-bonding interactions with biological targets (e.g., kinases).

- Experimental Validation:

Advanced: What crystallographic challenges arise during structural elucidation, and how can they be resolved?

Methodological Answer:

- Common Issues:

- Data Collection Tips:

Data Contradiction: How should researchers address inconsistencies in biological activity data across different synthetic batches?

Methodological Answer:

- Step 1: Verify purity via HPLC (C18 column, acetonitrile/water 70:30, retention time ~8.2 min). Impurities >0.5% require re-purification .

- Step 2: Assess stereochemical integrity using chiral HPLC (Chiralpak AD-H, hexane/isopropanol 90:10). Enantiomeric excess <98% may alter target binding .

- Step 3: Re-evaluate biological assays:

Advanced: What strategies are effective for modifying the oxadiazole moiety to enhance pharmacokinetic properties?

Methodological Answer:

- Bioisosteric Replacement: Substitute the oxadiazole with 1,3,4-thiadiazole to improve metabolic stability. Synthesize via Lawesson’s reagent-mediated cyclization .

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance membrane permeability. Monitor logD shifts via shake-flask assays .

- In Vivo Validation:

- Conduct microsomal stability tests (human liver microsomes, t₁/₂ > 30 min desirable).

- Use LC-MS/MS to quantify plasma exposure after oral administration in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.